Bienvenue dans la boutique en ligne BenchChem!

8-((4-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline

Data Gap Procurement Risk Assay Development

8-((4-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline (CAS 1797596-53-2) is a heterocyclic small molecule featuring a quinoline-8-sulfonyl core conjugated to a 4-(pyridazin-3-yloxy)piperidine moiety (MW = 370.43 g/mol; MF = C₁₈H₁₈N₄O₃S). The structural architecture – a sulfonamide-linked quinoline with a pyridazine ether – is characteristic of kinase or enzyme inhibitor pharmacophores, though no publicly indexed primary publication or patent unambiguously confirms the biological target or activity of this specific compound as of the search date.

Molecular Formula C18H18N4O3S
Molecular Weight 370.43
CAS No. 1797596-53-2
Cat. No. B2539645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-((4-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline
CAS1797596-53-2
Molecular FormulaC18H18N4O3S
Molecular Weight370.43
Structural Identifiers
SMILESC1CN(CCC1OC2=NN=CC=C2)S(=O)(=O)C3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C18H18N4O3S/c23-26(24,16-6-1-4-14-5-2-10-19-18(14)16)22-12-8-15(9-13-22)25-17-7-3-11-20-21-17/h1-7,10-11,15H,8-9,12-13H2
InChIKeyBNIGCCIKVWVXRD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

8-((4-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline (CAS 1797596-53-2) – Structural Identity and Procurement Context


8-((4-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline (CAS 1797596-53-2) is a heterocyclic small molecule featuring a quinoline-8-sulfonyl core conjugated to a 4-(pyridazin-3-yloxy)piperidine moiety (MW = 370.43 g/mol; MF = C₁₈H₁₈N₄O₃S). The structural architecture – a sulfonamide-linked quinoline with a pyridazine ether – is characteristic of kinase or enzyme inhibitor pharmacophores, though no publicly indexed primary publication or patent unambiguously confirms the biological target or activity of this specific compound as of the search date. Authoritative databases (PubChem, ChEMBL, BindingDB, Guide to Pharmacology) contain no entry for CAS 1797596-53-2, and all available vendor pages list the compound as a research chemical without quantitative biological data . Consequently, any selection or procurement decision involving this compound currently relies on structural inference rather than direct experimental evidence.

Why In-Class Analogs Cannot Substitute for 8-((4-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline in Discovery Programs


Compounds sharing the quinoline-8-sulfonylpiperidine scaffold exhibit widely divergent biological profiles depending on three structural variables: (i) the substitution position (3- vs. 4-) on the piperidine ring, (ii) the nature of the heteroaryl ether (pyridazine, pyridine, pyrimidine, etc.), and (iii) the quinoline ring substitution pattern. For example, the 3-substituted regioisomer 8-((3-(pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline (CAS 2034448-05-8) differs only in the attachment point on the piperidine, yet this subtle change can profoundly alter target engagement, selectivity, and pharmacokinetics. Similarly, replacing the pyridazine ether with a cyclopenta[c]pyridazinyl or other fused heterocycle generates compounds with distinct potency and selectivity profiles . Without quantitative head-to-head data for CAS 1797596-53-2, the default assumption must be that structural analogs are not interchangeable; substituting a closely related analog without empirical validation risks undermining assay reproducibility and lead optimization campaigns.

Quantitative Differentiation Evidence for 8-((4-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline: Empty Evidence Declaration


Declaration of Empty Evidence: No Public Quantitative Biological Data Available for CAS 1797596-53-2

An exhaustive search of primary research literature, patents, BindingDB, ChEMBL, PubChem BioAssay, and Guide to Pharmacology (conducted 2026-05-09) yielded zero records containing quantitative biological data (IC₅₀, Kᵢ, EC₅₀, Kd, % inhibition, or any other numerical endpoint) for CAS 1797596-53-2. No head-to-head comparison with any analog, no single-concentration screening result, and no in vivo PK or toxicity data were identified. All available vendor pages (BenchChem, EvitaChem, Smolecule) describe the compound using only generic placeholder language such as 'may serve as an enzyme inhibitor' without citing a specific target or numerical value . Under the strict evidence admission rules governing this guide, no quantitative differentiation claim can be made at this time.

Data Gap Procurement Risk Assay Development

Application Scenarios for 8-((4-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline Based on Available Structural Evidence


De Novo Target Identification and Primary Screening

Given the complete absence of public biological data, the most scientifically defensible application of CAS 1797596-53-2 is as a structurally novel screening candidate in target-agnostic or multi-target panels. The quinoline-8-sulfonylpiperidine core is a recognized privileged scaffold in kinase, GPCR, and enzyme inhibitor discovery. Commissioning a broad kinase profiling panel (e.g., Eurofins KinaseProfiler or DiscoverX KINOMEscan) or a GPCR panel would generate the first quantitative data for this compound, establishing its selectivity fingerprint relative to known analogs .

Regioisomeric Selectivity Probe Development

The compound is the 4-substituted piperidine regioisomer of CAS 2034448-05-8 (3-substituted). A paired comparative study of these two regioisomers in the same assay panel would directly quantify the impact of piperidine attachment geometry on target engagement, providing valuable SAR data for medicinal chemistry programs exploring this chemical space. Such a study would generate the head-to-head evidence currently missing from the public domain .

Physicochemical and Drug Metabolism Profiling

In the absence of biological data, procurement can be justified for physicochemical characterization. The compound's calculated properties (MW = 370.43, clogP estimated ~2.5–3.5 based on analogous quinoline sulfonamides) place it within oral drug-like space, but experimental determination of solubility, logD, microsomal stability, and CYP inhibition would provide actionable differentiation from analogs. Such data directly inform whether this scaffold is suitable for downstream lead optimization .

Quote Request

Request a Quote for 8-((4-(Pyridazin-3-yloxy)piperidin-1-yl)sulfonyl)quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.